![molecular formula C9H9N3O2 B1384346 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol CAS No. 1091990-90-7](/img/structure/B1384346.png)
4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol
Overview
Description
The compound “4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol” is a derivative of 5-Methyl-1,3,4-oxadiazol-2-amine . It is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, such as “4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol”, often involves carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines or N-acyl hydrazones . These synthetic precursors then undergo oxadiazole synthesis via dehydrative or oxidative methods . A one-pot synthesis-arylation strategy has been reported for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides .Molecular Structure Analysis
The molecular structure of “4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol” can be inferred from its parent compound, 5-Methyl-1,3,4-oxadiazol-2-amine . The compound has a molecular weight of 99.09 g/mol . The InChI string and the Canonical SMILES can be used to generate a 2D structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol” can be inferred from its parent compound, 5-Methyl-1,3,4-oxadiazol-2-amine . It has a molecular weight of 99.09 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 0 .Scientific Research Applications
Anticancer Potential
This compound has been studied for its potential in cancer treatment. The structure of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol allows it to be used in synthesizing derivatives that exhibit antiproliferative properties. These derivatives have shown efficacy within the IC50 range of 1 to 7 µM, which is comparable to the reference drug doxorubicin .
Antimicrobial Activity
The antimicrobial activity of this compound and its derivatives has been assessed against various Gram-positive and Gram-negative bacterial and fungal strains. Certain molecules containing this structure have demonstrated potent activity, with MIC ranges of 3.58 to 8.74 µM .
Antioxidant Properties
In the search for new antioxidants, 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol has been utilized to create derivatives with significant antioxidant capabilities. One such derivative showed an IC50 of 22.3 µM, which was compared favorably against the positive control, ascorbic acid .
Anti-Diabetic Applications
Research into anti-diabetic treatments has included the synthesis of novel bi-heterocycles using this compound. These studies involve interaction analysis against enzymes like α-glucosidase, which is crucial in diabetes management .
Antibacterial Properties
The antibacterial properties of derivatives of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol have been explored, particularly their activity post-irradiation, which could lead to new methods of bacterial inhibition .
Anti-Trypanosomal Activity
The compound has been part of studies targeting Trypanosoma cruzi, the parasite responsible for Chagas disease. The synthesized compounds have been evaluated for their cytotoxicity and anti-trypanosomal activity, showing promise in this field .
Future Directions
Mechanism of Action
Target of Action
Mode of Action
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . This property might play a role in its interaction with its targets.
Biochemical Pathways
The oxadiazole moiety is known to be involved in various biological activities, which suggests that it may interact with multiple biochemical pathways .
Pharmacokinetics
In silico results of similar compounds indicate that they agree to the lipinski rules of five and theoretically present a positive oral bioavailability .
Result of Action
Given the anti-infective activities of similar compounds, it can be inferred that this compound may have potential antimicrobial effects .
Action Environment
It’s worth noting that the compound is a solid at room temperature, which may influence its stability and efficacy .
properties
IUPAC Name |
4-amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-11-12-9(14-5)7-4-6(10)2-3-8(7)13/h2-4,13H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRKZKWIIJSCSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=C(C=CC(=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651543 | |
Record name | 4-Amino-6-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol | |
CAS RN |
1091990-90-7 | |
Record name | 4-Amino-6-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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